An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran: Chemical Properties and Structure
An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)tetrahydrofuran, also known as 3-(bromomethyl)oxolane, is a halogenated heterocyclic compound. Its structure, featuring a stable tetrahydrofuran (THF) ring coupled with a reactive bromomethyl group, makes it a valuable intermediate and building block in organic synthesis. Particularly in the pharmaceutical industry, this reagent is utilized in the construction of more complex molecules, including those with potential therapeutic applications such as antitumor agents. This guide provides a comprehensive overview of its chemical structure, physical properties, and synthetic utility.
Chemical Structure and Identifiers
The molecular structure consists of a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with a bromomethyl group.
Table 1: Structural Information and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Bromomethyl)tetrahydrofuran |
| Synonyms | 3-(Bromomethyl)oxolane, Tetrahydro-3-furanylmethyl bromide.[1] |
| CAS Number | 165253-29-2. |
| Molecular Formula | C₅H₉BrO. |
| Molecular Weight | 165.03 g/mol . |
| SMILES String | BrCC1CCOC1. |
| InChI | 1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2. |
| InChI Key | AXQYVOIYCYAVSW-UHFFFAOYSA-N. |
Physicochemical Properties
3-(Bromomethyl)tetrahydrofuran is typically a liquid at room temperature. Its physical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Liquid. |
| Density | 1.495 g/mL at 25 °C. |
| Refractive Index | n20/D 1.494. |
| Flash Point | 75 °C (167 °F).[2] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place.[1] |
| Solubility | Soluble in organic solvents; limited solubility in water. |
Reactivity and Applications in Synthesis
The primary site of reactivity in 3-(bromomethyl)tetrahydrofuran is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is harnessed by synthetic chemists to introduce the tetrahydrofuran-3-ylmethyl moiety into a target molecule.
A key application for drug development professionals is its use as a reagent in the preparation of thiazoleurea derivatives which have been investigated as potential antitumor agents. In this context, the compound serves as an essential building block for constructing the scaffold of the bioactive molecule.
Below is a diagram illustrating the role of 3-(bromomethyl)tetrahydrofuran as a building block in the synthesis of a hypothetical drug candidate.
Caption: Role of 3-(Bromomethyl)tetrahydrofuran in synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-(bromomethyl)tetrahydrofuran are not widely published. However, a common and representative method for its preparation would involve the bromination of the corresponding alcohol, (tetrahydrofuran-3-yl)methanol. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Below is a representative protocol based on general synthetic methods for converting alcohols to alkyl bromides.
Representative Synthesis Protocol: Bromination of (Tetrahydrofuran-3-yl)methanol
-
1. Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with (tetrahydrofuran-3-yl)methanol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath to 0 °C.
-
2. Reagent Addition: A brominating agent, such as phosphorus tribromide (approx. 1.1 equivalents), is dissolved in the same anhydrous solvent and added dropwise to the stirred alcohol solution via the dropping funnel. The temperature is maintained at or below 0 °C during the addition.
-
3. Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
4. Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
5. Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure 3-(bromomethyl)tetrahydrofuran.
The general workflow for this synthesis and purification is visualized below.
Caption: General workflow for synthesis and purification.
Safety Information
3-(Bromomethyl)tetrahydrofuran is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes serious eye irritation.[2] Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 3: GHS Hazard Information
| Category | Description |
| Pictogram | GHS07 (Exclamation Mark).[2] |
| Signal Word | Warning.[2] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation.[2] |
| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338, P337+P313, P501.[2] |
Conclusion
3-(Bromomethyl)tetrahydrofuran is a versatile synthetic intermediate with established utility in the construction of complex organic molecules, particularly within the field of medicinal chemistry. Its well-defined structure and predictable reactivity at the bromomethyl group allow for its strategic incorporation into various molecular scaffolds. A thorough understanding of its physicochemical properties and handling requirements is essential for its safe and effective use in research and development settings.
